5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its bromine and chlorine substitution on the benzamide moiety, alongside a furan and tetrahydroquinoline structure. This compound's unique configuration makes it of interest in various chemical and biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. A common route might begin with the halogenation of aniline derivatives to introduce bromine and chlorine atoms. Subsequently, amidation reactions incorporate the benzamide moiety. The furan-2-carbonyl group is introduced via acylation, often under catalytic conditions. The tetrahydroquinoline scaffold can be constructed using cyclization reactions from appropriate precursors, like phenylethylamine derivatives.
Industrial Production Methods
Industrial production of such compounds can employ batch or continuous flow processes, leveraging advanced synthetic techniques like microwave-assisted synthesis or photochemical methods to enhance yields and selectivity. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial to scale-up procedures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various organic reactions:
Oxidation: : The furan ring can be susceptible to oxidation, forming different oxidation states.
Reduction: : The tetrahydroquinoline core can be further hydrogenated under reductive conditions.
Substitution: : Halogen atoms (bromine and chlorine) can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles like amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
These reactions yield various derivatives depending on the conditions. For instance, oxidation can result in furanones, while reduction might yield fully saturated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, contributing to material science, catalysis, and organic synthesis.
Biology
The compound's structure allows for interactions with biological macromolecules, making it a potential candidate for bioactive molecule research, including enzyme inhibition studies.
Medicine
Research in medicinal chemistry explores its potential as a pharmaceutical intermediate or lead compound for drug development, particularly for its anticipated interactions with biological targets.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic materials.
Mechanism of Action
The compound’s mechanism of action in biological systems often involves binding to specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding, while the furan and tetrahydroquinoline moieties provide structural rigidity and electronic properties favorable for biological activity. Pathways involved may include inhibition of enzymatic functions or modulation of receptor activities.
Comparison with Similar Compounds
Unique Characteristics
Compared to other substituted benzamides and furan-containing compounds, 5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide stands out due to its dual halogen substitution and complex heterocyclic system, which can confer unique chemical and biological properties.
Similar Compounds
5-bromo-2-chloro-N-(quinolin-6-yl)benzamide: : Lacks the furan carbonyl group, affecting its reactivity and biological properties.
2-chloro-N-(furan-2-carbonyl)benzamide: : Does not have the bromine substitution or the tetrahydroquinoline system, leading to different chemical behavior.
5-bromo-2-chlorobenzamide: : Simpler structure without the added complexity of the heterocyclic groups.
Conclusion
This compound is a chemically diverse compound with significant potential across various scientific disciplines. Its unique structure allows for a wide range of synthetic applications and biological interactions, making it a valuable compound for further research and industrial application.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWAYMCTWWCRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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